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Compound of Interest

3-(1-Benzofuran-2-yl)-3-
Compound Name: .
oxopropanenitrile

Cat. No.: B1294652

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, a molecule of interest in organic
synthesis and medicinal chemistry. This document outlines the key spectral characteristics,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, and provides detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

Chemical Formula: C11H7NO2[1][2]
Molecular Weight: 185.18 g/mol [1][2]
CAS Number: 5149-69-9[1][2]

The structure of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, featuring a benzofuran ring
linked to a 3-oxopropanenitrile moiety, makes it a versatile building block in the synthesis of
more complex heterocyclic compounds.[1]

Spectroscopic Data

While specific experimental spectra for 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile are not
widely available in public spectral databases, the expected spectral data can be predicted
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based on the analysis of its structural fragments and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons of the benzofuran ring, the furan proton, and the methylene protons of the
propanenitrile chain. The chemical shifts (d) are influenced by the electronic environment of
each proton.

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon
atoms in the molecule, including the carbonyl, nitrile, and aromatic carbons.

Predicted *H and 33C NMR Data

) Predicted tH Chemical Shift Predicted 13C Chemical Shift
Assignment

(ppm) (ppm)
Benzofuran Aromatic-H 7.20-7.80 (M) 111.0-130.0
Benzofuran Furan-H ~7.00 (s) 105.0 - 115.0
Methylene (-CHz-) ~4.00 (s) ~30.0
Carbonyl (C=0) - ~180.0
Nitrile (-C=N) - ~115.0
Benzofuran C-O - ~155.0
Benzofuran C-C=0 - ~150.0
Benzofuran Bridgehead-C - 120.0 - 130.0

Note: These are predicted values and may vary based on the solvent and experimental
conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The key
expected absorption bands for 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile are:

Key IR Absorption Bands

Expected Absorption Range

Functional Group Intensity
(cm™)
C=N (Nitrile) 2240 - 2260 Medium
C=0 (Ketone) 1680 - 1700 Strong
C=C (Aromatic) 1450 - 1600 Medium to Weak
C-0O-C (Ether) 1000 - 1300 Strong
C-H (Aromatic) 3000 - 3100 Medium to Weak
C-H (Aliphatic) 2850 - 3000 Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Expected Mass Spectrum Data

m/z Interpretation

185 Molecular ion (M)

157 Loss of CO

144 Loss of CH2CN

129 Benzofuranoyl cation

115 Loss of CO from benzofuranoyl cation
89 Benzofuran ring fragment
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (&
= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at a
standard frequency (e.g., 400 or 500 MHz for 1H).

FT-IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a
thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto
a salt plate.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over the range of 4000-400 cm~1,

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, typically using a
direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

 lonization: Use a suitable ionization technique, such as Electron lonization (El), to generate
the molecular ion and fragment ions.

o Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the
detected ions.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of an organic compound like 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile.

Spectroscopic Analysis Data Interpretation

Molecular Weight
Fragmentation

Sample Preparation Structure Klucidation
A

Synthesis & Purification o FT-IR Functional Groups Final Structure

.| Chemical Shifts
Coupling Constants

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties of 3-(1-
Benzofuran-2-yl)-3-oxopropanenitrile. For definitive analysis, it is recommended to acquire
experimental data on a purified sample. The provided protocols offer a starting point for
researchers to obtain high-quality spectroscopic data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile | CLIH7NO2 | CID 21232 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-(1-Benzofuran-2-yl)-3-
oxopropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294652#spectroscopic-data-of-3-1-benzofuran-2-yl-
3-oxopropanenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-_1-Benzofuran-2-yl_-3-oxopropanenitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3-_1-Benzofuran-2-yl_-3-oxopropanenitrile
https://www.benchchem.com/product/b1294652#spectroscopic-data-of-3-1-benzofuran-2-yl-3-oxopropanenitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294652#spectroscopic-data-of-3-1-benzofuran-2-yl-3-oxopropanenitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294652#spectroscopic-data-of-3-1-benzofuran-2-yl-3-oxopropanenitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b1294652#spectroscopic-data-of-3-1-benzofuran-2-yl-3-oxopropanenitrile-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

